molecular formula C13H20ClNO B3136341 3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine CAS No. 415722-40-6

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine

Cat. No. B3136341
CAS RN: 415722-40-6
M. Wt: 241.76 g/mol
InChI Key: WTASLUMHTZXNRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine” has been reported. For instance, a method for the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield .

Scientific Research Applications

Analytical Chemistry Applications

A novel amino-functionalized polymer, utilizing 3-(trimethoxysilyl) propyl amine (TMSPA) as a precursor, was developed for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples, demonstrating a potential pathway for environmental monitoring and analysis of related compounds (Bagheri, Babanezhad, & Khalilian, 2008).

Synthetic Chemistry Developments

An improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive substrates, including 2-chlorophenol, highlights advancements in catalytic synthesis techniques that could be applied to the synthesis or functionalization of compounds like "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" (Feng et al., 2013).

Material Science and Polymer Research

Research on the synthesis and characterization of polymers and small molecules, such as the work on cationic complexes of the ‘3+1’ oxorhenium–thiolate family, illustrates the exploration of new materials with potential applications in catalysis, sensing, and more. This area of research may provide insights into the functionalization or applications of similar chlorophenoxy-based compounds (Maresca et al., 2000).

Biological Activity Studies

While explicit details on biological applications of "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" were not identified, research into the synthesis and plant growth retardant activity of quaternary salts of ammonia from cinnamic acids, including derivatives with chlorophenyl groups, underscores the potential for agricultural and biological research applications of similar compounds (Sharma & Jagdeo, 2004).

properties

IUPAC Name

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTASLUMHTZXNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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